N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O3S3 and its molecular weight is 515.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Several studies have focused on the synthesis of novel heterocyclic compounds using related structures as key intermediates. For instance, the generation of a structurally diverse library through alkylation and ring closure reactions has been reported, showcasing the versatility of compounds with dimethylamino and thiophenyl components in generating a wide array of derivatives with potential biological activity (Roman, 2013).
Pharmacological Activities
The synthesized heterocyclic compounds have been evaluated for various pharmacological activities, including cytotoxicity against cancer cell lines, antimicrobial, antitumor, and antioxidant activities. For example, compounds with dimethylamino and thiophenyl components have shown promising growth inhibitory effects towards cell lines such as HePG-2 and MCF-7, compared with standard drugs like doxorubicin (Mansour et al., 2020).
Structural Modifications and Supramolecular Aggregation
Research has also explored structural modifications to these compounds to investigate their effects on supramolecular aggregation and conformational features. Insights into how varying substituents at specific positions affect intermolecular interaction patterns and molecular conformations have been gained, contributing to our understanding of the structural basis for the observed biological activities (Nagarajaiah & Begum, 2014).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S3.ClH/c1-15-7-4-9-17-19(15)22-21(30-17)24(13-12-23(2)3)20(26)16-8-5-11-25(16)31(27,28)18-10-6-14-29-18;/h4,6-7,9-10,14,16H,5,8,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYUQPFFEKKRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3CCCN3S(=O)(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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